molecular formula C6H4ClNO5S B116285 4-Hydroxy-3-nitrobenzenesulfonyl chloride CAS No. 147682-51-7

4-Hydroxy-3-nitrobenzenesulfonyl chloride

Cat. No. B116285
Key on ui cas rn: 147682-51-7
M. Wt: 237.62 g/mol
InChI Key: FRIDVSSBTNZNJD-UHFFFAOYSA-N
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Patent
US08193227B2

Procedure details

To a solution of chlorosulfonic acid (12.0 mL, 180 mmol) at 0° C. was added 2-nitrophenol (8.35 g, 60.0 mmol) in small portions over 1 h. The reaction was heated to 60° C. for 20 minutes and allowed to stir for 18 h at 25° C. The reaction was quenched by pouring it into 100 g of ice. The reaction was extracted with chloroform (3×), washed with cold water (2×), dried over MgSO4, filtered, and concentrated to give 9.06 g (64%) of the title compound.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])([O-:8])=[O:7]>>[OH:15][C:10]1[CH:11]=[CH:12][C:13]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][C:9]=1[N+:6]([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
8.35 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir for 18 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring it into 100 g of ice
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with chloroform (3×)
WASH
Type
WASH
Details
washed with cold water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.06 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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